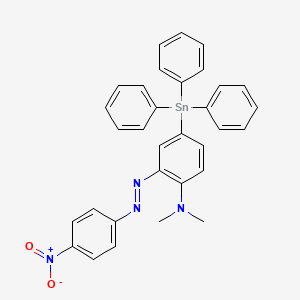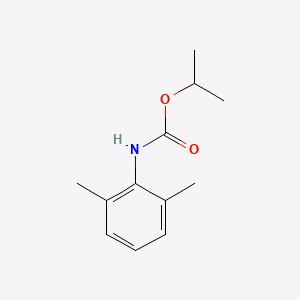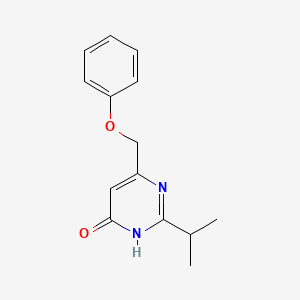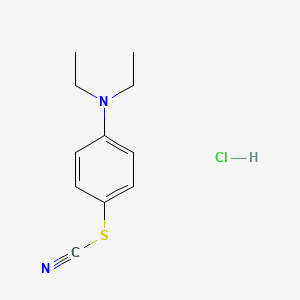
1-(3-Bromophenyl)-3-cyclopentylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromofenil)-3-ciclopentilurea es un compuesto orgánico que pertenece a la clase de ureas. Se caracteriza por la presencia de un grupo bromofenilo unido a una porción de ciclopentilurea.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(3-Bromofenil)-3-ciclopentilurea típicamente involucra la reacción de isocianato de 3-bromofenilo con ciclopentilamina. La reacción se lleva a cabo bajo condiciones controladas para asegurar la formación del producto deseado. El esquema general de la reacción es el siguiente:
3-Bromofenil isocianato+Ciclopentilamina→1-(3-Bromofenil)-3-ciclopentilurea
La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano o tolueno, y la mezcla de reacción se agita a temperatura ambiente o a temperaturas ligeramente elevadas. El producto luego se purifica utilizando técnicas estándar como recristalización o cromatografía en columna.
Métodos de producción industrial
En un entorno industrial, la producción de 1-(3-Bromofenil)-3-ciclopentilurea puede involucrar reacciones a gran escala con condiciones optimizadas para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia del proceso de síntesis. Además, la producción industrial puede incorporar métodos avanzados de purificación como la cromatografía líquida de alta resolución (HPLC) para asegurar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(3-Bromofenil)-3-ciclopentilurea puede sufrir varias reacciones químicas, incluyendo:
Reacciones de sustitución: El átomo de bromo en el grupo bromofenilo puede ser sustituido por otros nucleófilos, como aminas o tioles, bajo condiciones apropiadas.
Reacciones de oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados, dependiendo de los reactivos y las condiciones utilizadas.
Hidrólisis: La porción de urea puede ser hidrolizada bajo condiciones ácidas o básicas para producir la amina y los derivados de isocianato correspondientes.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen azida de sodio, tioles y aminas. Las condiciones típicamente involucran el uso de solventes polares y calentamiento suave.
Oxidación: Reactivos como el peróxido de hidrógeno o el permanganato de potasio pueden ser utilizados para reacciones de oxidación.
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se emplean comúnmente.
Hidrólisis: La hidrólisis ácida puede ser realizada utilizando ácido clorhídrico (HCl), mientras que la hidrólisis básica puede ser lograda con hidróxido de sodio (NaOH).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de urea sustituidos, mientras que las reacciones de oxidación y reducción pueden producir diferentes formas oxidadas o reducidas del compuesto.
Aplicaciones Científicas De Investigación
1-(3-Bromofenil)-3-ciclopentilurea tiene varias aplicaciones de investigación científica, incluyendo:
Química medicinal: El compuesto se investiga por su potencial como agente farmacológico, particularmente en el desarrollo de fármacos dirigidos a enzimas o receptores específicos.
Ciencia de materiales: Se utiliza en la síntesis de materiales avanzados con propiedades únicas, como polímeros y nanomateriales.
Estudios biológicos: El compuesto se estudia por sus efectos en sistemas biológicos, incluyendo su potencial como inhibidor de enzimas específicas o como modulador de vías celulares.
Aplicaciones industriales: Se utiliza en la producción de productos químicos especiales e intermediarios para varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-(3-Bromofenil)-3-ciclopentilurea involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo bromofenilo puede participar en interacciones de unión con el objetivo, mientras que la porción de urea puede formar enlaces de hidrógeno u otras interacciones que estabilizan el complejo compuesto-objetivo. Las vías exactas y los objetivos moleculares dependen de la aplicación específica y el contexto en el que se utiliza el compuesto.
Comparación Con Compuestos Similares
Compuestos similares
1-(3-Bromofenil)-3-ciclohexilurea: Estructura similar pero con un grupo ciclohexilo en lugar de un grupo ciclopentil.
1-(3-Bromofenil)-3-fenilurea: Contiene un grupo fenilo en lugar de un grupo ciclopentil.
1-(4-Bromofenil)-3-ciclopentilurea: Estructura similar pero con el átomo de bromo en la posición para.
Singularidad
1-(3-Bromofenil)-3-ciclopentilurea es único debido a la combinación específica de los grupos bromofenilo y ciclopentil, que pueden conferir propiedades químicas y biológicas distintas. La presencia del átomo de bromo en la posición meta puede influir en la reactividad del compuesto y sus interacciones con objetivos moleculares, convirtiéndolo en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H15BrN2O |
|---|---|
Peso molecular |
283.16 g/mol |
Nombre IUPAC |
1-(3-bromophenyl)-3-cyclopentylurea |
InChI |
InChI=1S/C12H15BrN2O/c13-9-4-3-7-11(8-9)15-12(16)14-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H2,14,15,16) |
Clave InChI |
JCNDDUBVPDIWNN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)NC(=O)NC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-methoxy-N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}benzamide](/img/structure/B11953020.png)
![4-(3-Bromobenzo[b]thiophen-2-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11953022.png)


![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)


![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)

![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)


